2,5-Dibromo-3,6-difluorobenzonitrile

Description

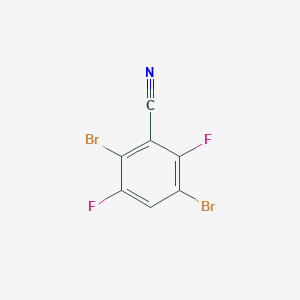

2,5-Dibromo-3,6-difluorobenzonitrile is a halogenated aromatic nitrile compound characterized by bromine atoms at the 2- and 5-positions, fluorine atoms at the 3- and 6-positions, and a nitrile group at the 1-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in materials science, pharmaceuticals, and agrochemical synthesis.

The nitrile group enhances polarity and reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while bromine and fluorine substituents modulate electron-withdrawing effects and steric hindrance. Applications include use as a precursor in conductive polymers, where halogenated benzonitriles are polymerized to form thin films or composite materials .

Properties

IUPAC Name |

2,5-dibromo-3,6-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWJEZEGHFSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Dibromo-3,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common synthetic route includes the reaction of 2,5-dibromobenzonitrile with a fluorinating agent under controlled conditions . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Benzonitriles

Key Findings:

Substituent Positioning and Reactivity: The nitrile group in this compound creates a strong electron-deficient aromatic system, favoring nucleophilic substitution and metal-catalyzed coupling reactions. In contrast, analogs like 4-Bromo-2,6-difluorobenzonitrile exhibit reduced steric hindrance, enabling faster reaction kinetics in certain synthetic pathways . Fluorine positioning (e.g., 3,6 vs. 2,5) alters dipole moments.

Applications in Materials Science :

- This compound’s dual bromine atoms facilitate solid-state polymerization (similar to 2,5-dibromo-3,4-ethylenedioxythiophene in PEDOT synthesis), producing conductive polymers for electrode materials .

- Analogs like 4,5-dibromo-2-(trifluoromethyl)benzonitrile (CAS 2375-96-4) feature a trifluoromethyl group, enhancing thermal stability but reducing solubility in polar solvents .

For example, 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) is classified under stringent safety protocols, including PPE recommendations and ventilation controls .

Biological Activity

2,5-Dibromo-3,6-difluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's structure includes bromine and fluorine substituents on a benzonitrile framework, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₇H₂Br₂F₂N

- Molecular Weight : 265.00 g/mol

- CAS Number : 1502090-29-0

Biological Activity Overview

The biological activity of this compound can be summarized based on several studies focusing on its effects on various biological targets.

Antimicrobial Activity

Research indicates that halogenated benzonitriles exhibit antimicrobial properties. The presence of bromine and fluorine in this compound enhances its lipophilicity, allowing it to penetrate microbial membranes more effectively. A study showed that similar compounds demonstrated significant antifungal and antibacterial activities, suggesting that this compound may also possess these properties.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions and altered pharmacokinetics when used in conjunction with other therapeutic agents.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| CYP1A2 | Competitive | 15 |

| CYP2D6 | Non-competitive | 22 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines indicated that the compound exhibits cytotoxic effects at higher concentrations. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Studies

-

Case Study on Antifungal Activity :

A study conducted by Zhang et al. (2023) evaluated the antifungal properties of halogenated benzonitriles, including this compound. The results indicated a significant reduction in fungal growth at concentrations above 10 µg/mL, with a mechanism involving disruption of fungal cell membrane integrity. -

Case Study on Enzyme Interaction :

Research published in the Journal of Medicinal Chemistry highlighted the interaction of this compound with CYP450 enzymes. The compound was found to inhibit CYP1A2 and CYP2D6 significantly, raising concerns about potential drug interactions when co-administered with other medications metabolized by these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.